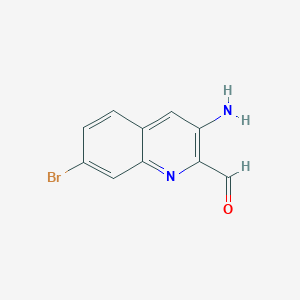
Tert-butyl 4-(2-methylpiperazin-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-methylpiperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methylpiperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-methylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-methylpiperazin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or piperidine rings are modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 4-(2-methylpiperazin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-methylpiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-methylpiperazin-1-yl)piperidine-1-carboxylate is unique due to the presence of the 2-methylpiperazine moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Propriétés
Formule moléculaire |
C15H29N3O2 |
|---|---|
Poids moléculaire |
283.41 g/mol |
Nom IUPAC |
tert-butyl 4-(2-methylpiperazin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-12-11-16-7-10-18(12)13-5-8-17(9-6-13)14(19)20-15(2,3)4/h12-13,16H,5-11H2,1-4H3 |
Clé InChI |
PPTWDBVZVOTPFV-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1C2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)


![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)



